molecular formula C25H16F3N3O4 B234409 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Número de catálogo B234409
Peso molecular: 479.4 g/mol
Clave InChI: CJQPGPHRAXNSAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. This compound was developed by Takeda Pharmaceutical Company Limited and has been the subject of multiple scientific studies.

Mecanismo De Acción

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, this compound can block the activation of signaling pathways that promote the survival and proliferation of cancer cells and the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In autoimmune diseases, this compound can reduce the production of inflammatory cytokines and the activation of immune cells, leading to a decrease in disease activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity for BTK, which allows for precise modulation of the immune response. However, the limitations of using this compound include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development and application of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans with cancer and autoimmune diseases.
2. Development of combination therapies that use this compound in combination with other drugs to enhance its therapeutic effects.
3. Identification of biomarkers that can predict response to this compound treatment and guide patient selection.
4. Investigation of the role of BTK in other diseases and conditions, such as infectious diseases and neurodegenerative disorders.
5. Development of new BTK inhibitors with improved potency, selectivity, and safety profiles.

Métodos De Síntesis

The synthesis of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide involves a multi-step process that includes the reaction of various reagents and intermediates. The exact details of the synthesis method have not been disclosed, but it is known that the final product is a white to off-white powder that is highly soluble in organic solvents.

Aplicaciones Científicas De Investigación

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been the subject of numerous scientific studies, with a focus on its potential as a therapeutic agent. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. These promising results have led to the development of clinical trials to evaluate the safety and efficacy of this compound in humans.

Propiedades

Fórmula molecular

C25H16F3N3O4

Peso molecular

479.4 g/mol

Nombre IUPAC

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H16F3N3O4/c1-33-19-8-7-15(24-31-22-20(35-24)6-3-11-29-22)13-17(19)30-23(32)21-10-9-18(34-21)14-4-2-5-16(12-14)25(26,27)28/h2-13H,1H3,(H,30,32)

Clave InChI

CJQPGPHRAXNSAC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

SMILES canónico

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.